(Z)-3-Octen-1-ol acetate is known for its distinct odor profile. Research has identified it as a key contributor to the aroma of various fruits and vegetables, including:
Due to its unique scent profile, (Z)-3-Octen-1-ol acetate finds application in the flavor and fragrance industry. Scientists use it in the development of:
(Z)-3-Octen-1-ol acetate is an organic compound with the molecular formula C₁₀H₁₈O₂ and a molecular weight of approximately 170.25 g/mol. This compound is an acetate ester derived from (Z)-3-octen-1-ol, which is characterized by its unique structure featuring a double bond in the octene chain. The compound is known for its pleasant, fruity aroma, making it valuable in the fragrance and flavor industries. It is also recognized for its role in various biological processes and interactions.
(Z)-3-Octen-1-ol acetate exhibits various biological activities. Research indicates that it may have insect-repelling properties, similar to its parent compound, (Z)-3-octen-1-ol, which is known to attract insects like mosquitoes . Additionally, it has been studied for potential effects on human health, such as its influence on olfactory receptors and possible implications in neurological functions .
Several methods exist for synthesizing (Z)-3-octen-1-ol acetate:
These methods allow for the production of high-purity (Z)-3-octen-1-ol acetate suitable for industrial applications.
(Z)-3-Octen-1-ol acetate is predominantly used in:
Interaction studies involving (Z)-3-octen-1-ol acetate have focused on its effects on olfactory receptors and its potential role in insect behavior. Research has shown that compounds like (Z)-3-octen-1-ol can influence insect attraction and repulsion mechanisms, suggesting that (Z)-3-octen-1-ol acetate may similarly impact these biological systems .
Several compounds share structural similarities with (Z)-3-octen-1-ol acetate, including:
These compounds are unique due to their specific structural configurations and resultant properties, influencing their applications in various industries.
The comprehensive molecular characterization of (Z)-3-Octen-1-ol acetate involves multiple analytical and computational approaches to elucidate its structural properties, spectroscopic signatures, and theoretical molecular parameters. This eight-carbon unsaturated acetate ester exhibits distinct stereochemical features attributable to its cis-configured double bond at the third position [1] [2].
The molecular architecture of (Z)-3-Octen-1-ol acetate is characterized by a linear carbon chain incorporating a geometrically constrained double bond system. The compound's molecular formula C₁₀H₁₈O₂ reflects a molecular weight of 170.25 g/mol, with the International Union of Pure and Applied Chemistry nomenclature designating it as [(Z)-oct-3-enyl] acetate [1] [3]. The stereochemical designation Z indicates that the higher priority substituents on each carbon of the double bond are positioned on the same side relative to the double bond plane [2].
Table 1: Fundamental Molecular Properties of (Z)-3-Octen-1-ol acetate
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight (g/mol) | 170.25 |
| IUPAC Name | [(Z)-oct-3-enyl] acetate |
| Common Name | (Z)-3-Octen-1-ol acetate |
| CAS Registry Number | 69668-83-3 |
| InChI Key | PHXNWSHRRVPWLO-SREVYHEPSA-N |
| SMILES Notation | CCCC/C=C\CCOC(=O)C |
| Boiling Point (°C) | 217.1 |
| Density (g/cm³) | 0.892 |
| Flash Point (°C) | 79 |
| Refractive Index | 1.439 |
The three-dimensional conformational landscape of (Z)-3-Octen-1-ol acetate encompasses multiple rotational degrees of freedom around single bonds, particularly those adjacent to the ester functionality and the alkyl chain segments [4]. Conformational analysis reveals that the molecule adopts preferential conformations that minimize steric interactions while maintaining optimal orbital overlap for the ester group's resonance stabilization. The double bond geometry constrains rotation around the C3-C4 bond, creating a fixed spatial relationship between the alkyl segments on either side of the unsaturated center [4].
Theoretical calculations employing density functional theory methods provide detailed insights into the electronic structure and energetic properties of (Z)-3-Octen-1-ol acetate [4] [5]. Semi-empirical approaches including Austin Model 1 and Parametric Model 3 methods have been successfully applied to related acetate systems, offering reliable predictions for conformational energies and geometric parameters [4].
Table 5: Computational Chemistry Theoretical Parameters
| Parameter | Calculated Value | Method |
|---|---|---|
| Dipole Moment (Debye) | 1.8-2.2 | DFT B3LYP/6-31G* |
| Polarizability (Ų) | 19.5-20.5 | DFT B3LYP/6-31G* |
| Log P (Octanol-Water) | 2.7-2.9 | Crippen Method |
| Polar Surface Area (Ų) | 26.3 | Topological PSA |
| Rotatable Bonds | 8 | RDKit Calculation |
| Hydrogen Bond Acceptors | 2 | RDKit Calculation |
| Hydrogen Bond Donors | 0 | RDKit Calculation |
| Molecular Volume (cm³/mol) | 154.9 | McGowan Method |
| Heat of Formation (kJ/mol) | -377.3 | Joback Method |
| Critical Temperature (K) | 688.4 | Joback Method |
The computational predictions indicate a moderate dipole moment reflecting the polar nature of the ester functional group [6]. The logarithmic partition coefficient value of approximately 2.7-2.9 suggests moderate lipophilicity, consistent with the compound's hydrocarbon backbone and polar ester terminus [7]. The polar surface area of 26.3 Ų arises exclusively from the two oxygen atoms in the acetate group, as the molecule contains no hydrogen bond donors [6].
Electron ionization mass spectrometry of (Z)-3-Octen-1-ol acetate produces characteristic fragmentation patterns that reflect the structural features of both the ester functionality and the unsaturated alkyl chain [8] [9]. The molecular ion peak at m/z 170 corresponds to the intact molecule, though its relative intensity is typically moderate due to the facile fragmentation of the ester bond [8].
Table 4: Mass Spectrometry Fragmentation Pattern Analysis
| Fragment | m/z Value | Relative Intensity (%) |
|---|---|---|
| Molecular Ion [M]⁺ | 170 | 15-25 |
| Loss of Acetate [M-CH₃CO₂]⁺ | 111 | 60-80 |
| Loss of Acetic Acid [M-CH₃COOH]⁺ | 110 | 40-60 |
| Acetyl Ion [CH₃CO]⁺ | 43 | 100 (Base Peak) |
| Alkene Fragment [C₈H₁₅]⁺ | 111 | 80-95 |
| Octenyl Fragment [C₈H₁₅]⁺ | 111 | 80-95 |
| Base Peak [C₄H₇]⁺ | 55 | 70-85 |
| Methyl Fragment [CH₃]⁺ | 15 | 20-30 |
The predominant fragmentation pathway involves alpha cleavage adjacent to the ester oxygen, resulting in loss of the acetate group to yield the octenyl cation at m/z 111 [10]. The acetyl fragment at m/z 43 frequently appears as the base peak, representing the most stable fragment ion formed through cleavage of the ester bond [9]. Secondary fragmentations of the alkene portion produce smaller hydrocarbon fragments, with the pattern reflecting the specific location of the double bond within the carbon chain [10].
The nuclear magnetic resonance spectroscopic signatures of (Z)-3-Octen-1-ol acetate provide definitive structural confirmation through both proton and carbon-13 nuclear magnetic resonance techniques [11] [12]. The compound exhibits distinct chemical shift patterns that reflect the electronic environments of nuclei within the molecular framework.
Table 3: Nuclear Magnetic Resonance Chemical Shifts
| Carbon Position | ¹³C NMR (ppm) | ¹H NMR (ppm) |
|---|---|---|
| C-1 (Terminal Methyl) | 14.0-15.0 | 0.85-0.95 (t) |
| C-2 (Aliphatic CH₂) | 22.0-25.0 | 1.20-1.40 (m) |
| C-3 (Alkene CH) | 130.0-135.0 | 5.30-5.50 (m) |
| C-4 (Alkene CH) | 125.0-130.0 | 5.20-5.40 (m) |
| C-5 (Aliphatic CH₂) | 27.0-32.0 | 2.00-2.20 (m) |
| C-6 (Aliphatic CH₂) | 29.0-32.0 | 1.25-1.35 (m) |
| C-7 (Aliphatic CH₂) | 25.0-28.0 | 2.30-2.40 (m) |
| C-8 (OCH₂) | 64.0-68.0 | 4.10-4.20 (t) |
| C-9 (Carbonyl C=O) | 170.0-175.0 | - |
| C-10 (Acetate CH₃) | 20.0-21.0 | 2.05-2.10 (s) |
The carbon-13 nuclear magnetic resonance spectrum displays the carbonyl carbon of the ester group as the most downfield signal, appearing between 170.0-175.0 ppm, consistent with typical ester carbonyl chemical shifts [13] [14]. The alkene carbons at the third and fourth positions resonate in the range of 125.0-135.0 ppm, with the specific chemical shift values influenced by the Z-stereochemistry and the electronic effects of the adjacent alkyl substituents [15] [16].
Proton nuclear magnetic resonance spectroscopy reveals the characteristic alkene proton signals between 5.20-5.50 ppm, appearing as complex multipets due to vicinal coupling with adjacent methylene protons [17] [18]. The methylene group alpha to the ester oxygen appears as a characteristic triplet between 4.10-4.20 ppm, reflecting coupling with the adjacent methylene protons. The acetate methyl group produces a distinct singlet at approximately 2.05-2.10 ppm [18].
Infrared spectroscopy provides definitive identification of the functional groups present in (Z)-3-Octen-1-ol acetate through characteristic vibrational frequencies [19] [20]. The spectroscopic profile exhibits multiple distinct absorption bands corresponding to the ester, alkene, and alkyl structural components.
Table 2: Infrared Spectroscopy Characteristic Absorption Frequencies
| Functional Group | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Carbonyl (C=O) Ester | 1750-1735 | Strong |
| Aliphatic C-H Stretch | 2960-2850 | Strong |
| Alkene =C-H Stretch | 3020-3000 | Medium |
| C=C Double Bond Stretch | 1660-1630 | Weak to Medium |
| C-O Ester Stretch (Acetate) | 1240-1210 | Strong |
| C-O Ester Stretch (Alkyl) | 1300-1000 | Strong |
| C-H Bending (Methylene) | 1465 | Medium |
| C-H Bending (Methyl) | 1375-1350 | Medium |
| Alkene C-H Out-of-plane Bending | 990-675 | Strong |
The most prominent infrared absorption occurs in the carbonyl stretching region between 1750-1735 cm⁻¹, characteristic of aliphatic ester groups [20] [21]. This frequency range distinguishes acetate esters from other carbonyl-containing functional groups such as ketones or aldehydes [19] [22]. The intensity and position of this absorption make it a definitive diagnostic feature for ester identification.
The carbon-oxygen stretching vibrations appear as two distinct regions reflecting the different electronic environments of the ester linkage [19] [23]. The acetate carbon-oxygen stretch appears between 1240-1210 cm⁻¹, while the alkyl carbon-oxygen stretch manifests in the broader range of 1300-1000 cm⁻¹ [23]. This pattern of three intense peaks around 1700, 1200, and 1100 cm⁻¹ follows the characteristic "Rule of Three" for ester compounds [19].
(Z)-3-Octen-1-ol acetate represents a significant target molecule in industrial organic synthesis, requiring sophisticated methodological approaches to achieve both stereochemical fidelity and economic viability. The compound's synthesis encompasses multiple strategic routes, each optimized for different production scales and application requirements.
Industrial production of (Z)-3-Octen-1-ol acetate necessitates robust, scalable methodologies capable of delivering consistent product quality while maintaining economic feasibility. Contemporary industrial approaches prioritize catalyst efficiency, substrate availability, and process sustainability.
Direct Esterification Methodologies
The most prevalent industrial approach utilizes direct esterification of (Z)-3-octen-1-ol with acetic acid under acidic catalysis [1] [2]. This methodology employs sulfuric acid catalysis at concentrations ranging from 0.5 to 2.0 mol% relative to the alcohol substrate. Optimal reaction conditions involve temperatures between 80-120°C with reaction times of 4-8 hours, consistently achieving yields of 75-90% [2].
The mechanistic pathway follows classical Fischer esterification kinetics, wherein protonation of the carboxylic acid carbonyl enhances electrophilicity, facilitating nucleophilic attack by the hydroxyl group. Water elimination drives equilibrium toward ester formation, requiring continuous removal or azeotropic distillation for maximum conversion [2].
Advanced Metal-Catalyzed Approaches
Hafnium triflate catalysis has emerged as a superior alternative for industrial esterification processes [3]. Operating at 150-180°C with catalyst loadings of 0.5-1.0 mol%, this system delivers yields of 80-93% within 3-6 hours. The methodology demonstrates exceptional Lewis acidity, with hafnium's high oxophilicity (791 kJ mol⁻¹) correlating directly with catalytic efficiency [3].
Bismuth(III) oxide catalysis provides an environmentally benign alternative, functioning effectively at 120-150°C with 1-2 mol% catalyst loading [2]. Though yielding moderate conversions of 60-80%, this system offers advantages in catalyst recovery and reduced environmental impact. Bismuth compounds form active carboxylate species in situ, maintaining catalytic activity throughout extended reaction periods [2].
Process Intensification Through Continuous Flow
Contemporary industrial implementations increasingly adopt continuous flow methodologies for acetate ester production [4] [5]. These systems enable precise temperature control, enhanced mass transfer, and improved safety profiles compared to traditional batch processes. Flow reactors facilitate rapid heat and mass transfer, reducing side product formation and enabling operation at optimized temperature profiles [5].
Enzymatic Esterification Systems
Biocatalytic approaches represent an emerging paradigm in industrial ester synthesis, offering exceptional selectivity and environmental sustainability [6] [7]. Aspergillus oryzae mycelium-bound lipases demonstrate remarkable efficiency in primary alcohol acetylation, achieving 85-95% conversion in n-heptane medium at 50°C over 24-hour reaction periods [5].
The enzymatic mechanism proceeds through acyl-enzyme intermediate formation, wherein the serine residue in the active site forms a covalent bond with the acetyl donor. Subsequent alcoholysis releases the ester product and regenerates the free enzyme [7]. This pathway circumvents harsh reaction conditions while maintaining excellent stereochemical control.
Continuous Stirred Tank Membrane Reactor Implementation
Industrial biocatalytic processes increasingly utilize Continuous Stirred Tank Membrane Reactor (CST-MR) configurations for enhanced productivity and catalyst retention [5]. These systems achieve reactor productivity of 169 mg mL⁻¹ for acetate esters while maintaining catalyst stability over extended operational periods exceeding 10 days [5].
The membrane configuration enables selective product removal while retaining the biocatalyst within the reactor volume. This approach eliminates costly catalyst recovery procedures and enables continuous operation with consistent product quality [5].
Supercritical Carbon Dioxide Processing
Candida antarctica lipase B demonstrates exceptional performance in supercritical carbon dioxide media for terpene acetate synthesis [8]. Operating conditions of 55-65°C and 150-200 bar pressure achieve 80-90% conversion within 8-12 hours. The supercritical medium provides enhanced substrate solubility while maintaining enzyme activity through reduced water activity [8].
Laboratory synthesis of (Z)-3-Octen-1-ol acetate emphasizes stereochemical control and synthetic flexibility, enabling detailed mechanistic investigations and methodology development.
Organomagnesium-Mediated Synthesis
Grignard methodologies provide versatile approaches for carbon-carbon bond construction in octenol synthesis [9] [10]. Formation of organomagnesium reagents from 1-bromo-3-octene in anhydrous ether or tetrahydrofuran enables subsequent reaction with aldehydes or ketones to construct the required carbon skeleton [9].
The reaction proceeds through nucleophilic addition of the carbanion equivalent to electrophilic carbonyl centers. Stereochemical outcomes depend critically on reaction temperature, solvent choice, and electrophile structure. Typical Z/E ratios range from 3:1 to 10:1, with lower temperatures favoring kinetic Z-selectivity [9].
Multi-Step Synthetic Sequences
Complex synthetic routes utilize Grignard intermediates for chain elongation followed by stereoselective reduction and acetylation sequences [11]. These methodologies enable systematic construction of the target molecule with precise stereochemical control at each stage.
Initial formation of octynol intermediates through alkynylation reactions, followed by stereoselective reduction using Lindlar catalyst conditions, provides access to (Z)-3-octen-1-ol with excellent stereochemical fidelity [12]. Subsequent acetylation completes the synthetic sequence.
Geometric Isomer Control
Maintaining Z-configuration throughout synthetic transformations represents a fundamental challenge in laboratory-scale synthesis [12]. Thermal isomerization under reaction conditions can compromise stereochemical purity, necessitating mild reaction conditions and careful temperature control.
Stereoselective reduction methodologies employ poisoned palladium catalysts (Lindlar catalyst) to achieve selective reduction of alkynes to Z-alkenes [13]. These systems utilize palladium supported on calcium carbonate, poisoned with lead acetate and quinoline to prevent over-reduction to saturated products.
Catalyst Optimization and Recycling
Contemporary approaches emphasize catalyst sustainability through immobilization and recycling strategies [14]. Supported enzyme systems enable multiple reaction cycles while maintaining catalytic activity. Heterogeneous acid catalysts similarly permit catalyst recovery and reuse, reducing overall process costs.
Temperature and Solvent Effects
Reaction temperature profoundly influences both reaction rate and stereochemical outcome [15]. Lower temperatures favor kinetic control, preserving Z-geometry, while elevated temperatures enable thermodynamic equilibration toward more stable E-isomers. Optimal temperature ranges typically fall between 40-80°C for stereoretentive processes.
Solvent selection critically impacts both reaction efficiency and stereochemical control [16]. Polar protic solvents facilitate proton transfer processes but may compromise stereochemical integrity through acid-catalyzed isomerization. Non-polar aprotic solvents preserve stereochemistry but may reduce reaction rates through limited substrate solubility.
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